2-Dimethylphenylsilylethanol
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Overview
Description
2-Dimethylphenylsilylethanol is an organosilicon compound characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to two methyl groups and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylphenylsilylethanol typically involves the hydrosilylation of styrene with dimethylchlorosilane, followed by hydrolysis. The reaction is usually catalyzed by a platinum-based catalyst such as Karstedt’s catalyst. The general reaction scheme is as follows:
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Hydrosilylation
Reactants: Styrene and dimethylchlorosilane
Catalyst: Karstedt’s catalyst
Conditions: The reaction is carried out under an inert atmosphere, typically at room temperature or slightly elevated temperatures.
Product: 2-Dimethylphenylchlorosilane
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Hydrolysis
Reactants: 2-Dimethylphenylchlorosilane and water
Conditions: The reaction is performed under acidic or basic conditions to facilitate the hydrolysis.
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Dimethylphenylsilylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding silane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of 2-Dimethylphenylsilyl ketone or aldehyde.
Reduction: Formation of 2-Dimethylphenylsilane.
Substitution: Formation of 2-Dimethylphenylsilyl halides.
Scientific Research Applications
2-Dimethylphenylsilylethanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds
Biology: The compound is used in the development of silicon-based biomaterials. These materials can be used in medical implants and drug delivery systems due to their biocompatibility.
Medicine: Research is ongoing into the use of this compound in the development of new pharmaceuticals. Its ability to modify the properties of organic molecules makes it a valuable tool in drug design.
Industry: The compound is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-Dimethylphenylsilylethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the silicon atom can participate in covalent bonding. These interactions can influence the compound’s reactivity and its ability to modify the properties of other molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylsilylethanol: Similar structure but lacks the two methyl groups attached to the silicon atom.
Dimethylphenylsilane: Similar structure but lacks the ethanol moiety.
Trimethylsilylethanol: Similar structure but has three methyl groups attached to the silicon atom instead of a phenyl group.
Uniqueness
2-Dimethylphenylsilylethanol is unique due to the presence of both a phenyl group and an ethanol moiety attached to the silicon atom. This combination of functional groups provides the compound with unique chemical properties, making it valuable in various applications.
Properties
CAS No. |
41885-43-2 |
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Molecular Formula |
C10H16OSi |
Molecular Weight |
180.32 g/mol |
IUPAC Name |
2-[dimethyl(phenyl)silyl]ethanol |
InChI |
InChI=1S/C10H16OSi/c1-12(2,9-8-11)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChI Key |
PTPNVXDZVXYKNE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCO)C1=CC=CC=C1 |
Origin of Product |
United States |
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